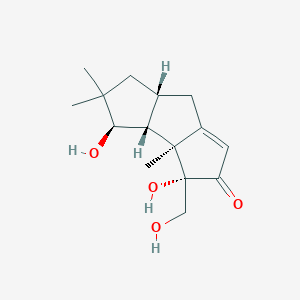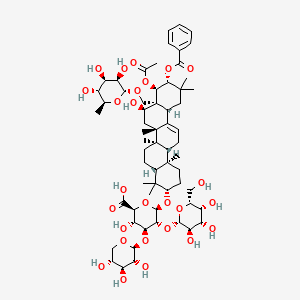
Petersaponin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petersaponin III is a natural product found in Petersianthus macrocarpus with data available.
Applications De Recherche Scientifique
Isolation and Structural Elucidation : Petersaponin III, along with its counterpart Petersaponin IV, was identified in an n-butanol extract of Petersianthus macrocarpus bark. The structural analysis revealed that this compound possesses a trisaccharide moiety linked to the aglycon, consisting of D-glucuronic acid, D-xylose, and D-galactose, with a L-rhamnose unit linked to C-28. The extensive use of NMR spectroscopy and chemical evidence played a crucial role in elucidating the structure of these saponins (Olugbade et al., 2000).
Biological Activities : While the specific research on this compound's biological activities is limited, saponins, in general, are known for their diverse pharmacological properties, including immunomodulatory, anti-inflammatory, and antitumor activities. The unique structural features of this compound suggest potential areas for further research to explore its biological effects and therapeutic applications.
Therapeutic Potential : The intricate structure and natural occurrence of this compound indicate a promising avenue for the development of novel therapeutic agents. Its role in traditional medicine, particularly in the use of Petersianthus macrocarpus, could provide insights into its potential health benefits, warranting more focused investigations into its mode of action and efficacy in various biological assays.
Propriétés
Formule moléculaire |
C62H92O26 |
|---|---|
Poids moléculaire |
1253.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-10-benzoyloxy-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C62H92O26/c1-26-37(67)40(70)43(73)54(81-26)80-25-62-30(21-57(3,4)49(50(62)82-27(2)64)88-52(78)28-13-11-10-12-14-28)29-15-16-34-59(7)19-18-36(58(5,6)33(59)17-20-60(34,8)61(29,9)22-35(62)66)84-56-48(87-55-44(74)41(71)39(69)32(23-63)83-55)46(45(75)47(86-56)51(76)77)85-53-42(72)38(68)31(65)24-79-53/h10-15,26,30-50,53-56,63,65-75H,16-25H2,1-9H3,(H,76,77)/t26-,30-,31+,32+,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-,48+,49-,50-,53-,54+,55-,56+,59-,60+,61+,62-/m0/s1 |
Clé InChI |
XTQQXEYFRRCXGC-BTAGXUHLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@]23[C@@H](C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC([C@H]([C@@H]3OC(=O)C)OC(=O)C1=CC=CC=C1)(C)C)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC23C(CC(C(C2OC(=O)C)OC(=O)C4=CC=CC=C4)(C)C)C5=CCC6C7(CCC(C(C7CCC6(C5(CC3O)C)C)(C)C)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O |
Synonymes |
petersaponin III |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



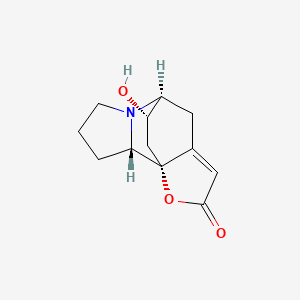

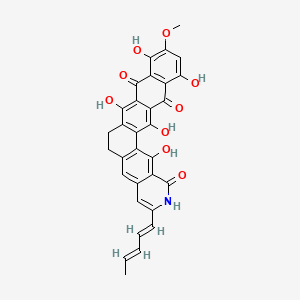
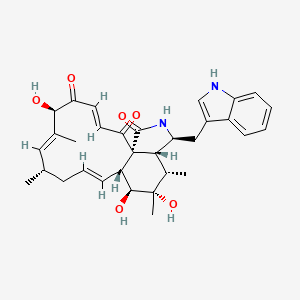
![(2alpha,5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10-trihydroxy-13-{[3-(naphthalen-2-yl)prop-2-enoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate](/img/structure/B1246170.png)
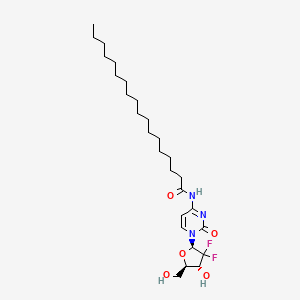

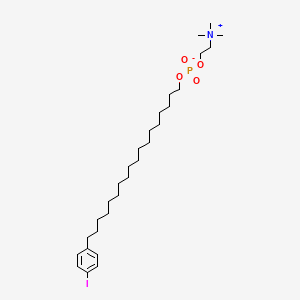
![2-[4-(4-{[Benzyl(3-methanesulfonamido-2-methylphenyl)amino]methyl}phenoxy)phenoxy]acetic acid](/img/structure/B1246180.png)

